1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid
Description
1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid (CAS: Not explicitly provided in evidence) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two methyl substituents at the 3- and 5-positions of the piperidine ring. The carboxylic acid moiety at position 4 enhances its utility as a chiral building block in pharmaceutical synthesis, particularly in peptide modifications and protease inhibitor design. The Boc group is critical for amine protection during multi-step syntheses, enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGATBYIOGYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3,5-Dimethylpiperidine-4-carboxylic Acid
The starting material is often a suitably substituted piperidine or a precursor that allows regioselective methylation at the 3 and 5 positions. Common synthetic approaches include:
- Cyclization of amino acids or ketoesters with appropriate alkylation steps.
- Use of chiral auxiliaries or catalysts to control stereochemistry at the methylated centers.
Step 2: Boc Protection of the Piperidine Nitrogen
The Boc protection is achieved by reacting the free amine of 3,5-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN). The reaction is typically carried out in the presence of a base like sodium bicarbonate or triethylamine to neutralize the generated acid and promote the carbamate formation.
| Parameter | Typical Condition |
|---|---|
| Reagents | 3,5-dimethylpiperidine-4-carboxylic acid, Boc2O |
| Solvent | THF, MeCN, or dichloromethane (DCM) |
| Base | Sodium bicarbonate, triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 to 24 hours |
| Work-up | Aqueous extraction, purification by recrystallization or chromatography |
Step 3: Purification and Characterization
The product is isolated by standard aqueous work-up and purified by recrystallization or column chromatography. Characterization is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Research Findings and Optimization
- The Boc protection step is highly efficient and selective for the piperidine nitrogen, avoiding side reactions at the carboxylic acid or methyl substituents.
- Choice of solvent and base influences the reaction rate and yield; THF with sodium bicarbonate is commonly preferred for mild conditions.
- The stereochemistry at the 3 and 5 positions can be controlled during the methylation step or by using chiral starting materials, which is critical for biological activity.
Comparative Data Table of Preparation Parameters
| Preparation Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting material | 3,5-dimethylpiperidine-4-carboxylic acid | Commercially available or synthesized |
| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard for amine protection |
| Solvent | THF, MeCN, DCM | THF preferred for solubility and reactivity |
| Base | Sodium bicarbonate, triethylamine | Neutralizes acid byproduct |
| Temperature | 0 °C to room temperature | Lower temperature reduces side reactions |
| Reaction time | 2–24 hours | Longer times improve conversion |
| Yield | 70–90% | Dependent on purity of starting materials |
| Purification | Recrystallization, column chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for deprotection
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H28N2O4
- Molecular Weight : 312.40 g/mol
- CAS Number : 201810-59-5
- InChI Key : XMPDUWSSDFAKRT-UHFFFAOYSA-N
Boc-DMPCA features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Synthesis of Pharmaceuticals
Boc-DMPCA is utilized in the synthesis of various pharmaceutical compounds. The presence of the Boc group allows for selective reactions that can lead to the formation of complex molecules. For example, it can serve as an intermediate in the synthesis of piperidine derivatives, which are known for their biological activity.
Peptide Synthesis
In peptide chemistry, Boc-DMPCA can be used as a protected amino acid. The Boc group is easily removable under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method is essential for producing peptides that can act as drugs or research tools.
Drug Development
Case studies have shown that derivatives of Boc-DMPCA exhibit potential therapeutic effects. For instance, research has indicated that compounds derived from this piperidine can inhibit specific enzymes associated with disease pathways, suggesting their utility in drug development for conditions such as cancer and neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of Boc-DMPCA exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways critical for tumor growth.
Case Study 2: Neuroprotective Effects
Research has shown that certain Boc-DMPCA derivatives possess neuroprotective properties. In animal models of neurodegeneration, these compounds improved cognitive function and reduced neuronal loss, indicating their potential as therapeutic agents for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is added to the amine under basic conditions, forming a stable carbamate. The deprotection occurs under acidic conditions, where the tert-butyl group is cleaved, resulting in the formation of the free amine .
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound is compared to related Boc-protected heterocycles and carboxylic acid derivatives (Table 1):
Key Observations :
- Ring Size : Azetidine (4-membered) and pyrrolidine (5-membered) analogs exhibit reduced steric hindrance compared to piperidine (6-membered), influencing conformational flexibility and binding affinity in drug-target interactions .
- Substituent Effects : Methyl groups in the target compound enhance lipophilicity relative to fluorinated analogs (e.g., 5,6-difluoro derivative), which may improve membrane permeability but reduce aqueous solubility .
Stability and Commercial Availability
- Discontinuation Status : The target compound is listed as discontinued by CymitQuimica, likely due to challenges in large-scale synthesis or niche demand . In contrast, PharmaBlock’s azetidine and pyrrolidine analogs remain available, reflecting broader applicability in fragment-based drug design .
- Stability Data : Boc-protected compounds generally exhibit stability under basic conditions but are prone to hydrolysis in strong acids (e.g., TFA), a trait shared across all analogs .
Research Findings and Case Studies
- Case Study 1 : A 2008 study in Molecules highlighted Boc-protected piperidinyl derivatives (e.g., compound 5{34}) as intermediates in imidazole-based protease inhibitors, underscoring the versatility of the piperidine-Boc-carboxylic acid framework in medicinal chemistry .
- Case Study 2: PharmaBlock’s (3R,4R)-4-trifluoromethylpyrrolidine-3-carboxylic acid (CAS: 1808807-76-2) demonstrated superior metabolic stability in preclinical trials compared to non-fluorinated analogs, suggesting fluorination as a strategy to enhance pharmacokinetic profiles .
Biological Activity
1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid is a synthetic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine functionalities during chemical reactions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role in drug design and synthesis.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-13-4
- Structure : The compound features a piperidine ring with two methyl groups at positions 3 and 5, and a carboxylic acid functional group at position 4.
Antitumor Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit notable antitumor properties. A study focusing on structural modifications of piperidine derivatives found that certain compounds demonstrated significant inhibitory effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases associated with tumor growth, such as BRAF(V600E) and EGFR .
Antimicrobial Properties
The antimicrobial activity of piperidine derivatives has also been explored. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. For instance, studies have reported that modifications in the piperidine structure can enhance activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound may possess anti-inflammatory effects. Research into related compounds has demonstrated that certain piperidine derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction allows for the formation of the Boc-protected amine, which can be further modified for various biological applications.
The mechanism of action primarily revolves around the protection of amine groups through carbamate formation. This stabilization prevents unwanted side reactions during synthesis processes, allowing for more selective biological activity once the Boc group is removed .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the piperidine structure and tested their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to this compound displayed significant cytotoxicity and induced apoptosis at lower concentrations when combined with conventional chemotherapy agents like doxorubicin .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of various piperidine derivatives against common pathogens. The findings revealed that specific modifications to the piperidine core enhanced antibacterial activity significantly compared to standard antibiotics. This suggests that compounds like this compound could serve as lead compounds for developing new antimicrobial agents .
Q & A
Q. What are the recommended safety protocols for handling 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and approved safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture and ignition sources .
- Spill Management: Isolate the area, use non-sparking tools to collect material, and dispose of as hazardous waste. Prevent entry into drains .
- Fire Safety: Use dry chemical or CO₂ extinguishers. Firefighters should wear self-contained breathing apparatus (SCBA) due to potential toxic fumes (e.g., carbon oxides) .
Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?
Methodological Answer:
-
Analytical Techniques:
-
Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during Boc-protection of 3,5-dimethylpiperidine-4-carboxylic acid?
Methodological Answer:
- Solvent Selection: Use dichloromethane (DCM) or THF for Boc-anhydride reactions, ensuring anhydrous conditions to prevent hydrolysis .
- Catalyst Optimization: Test DMAP (4-dimethylaminopyridine) at 0.1–1.0 eq. to enhance acylation efficiency .
- Temperature Control: Maintain 0–5°C during reagent addition, then warm to room temperature for 12–24 hours. Monitor by TLC (hexane/ethyl acetate 3:1) .
- Workflow Integration: Apply computational reaction path search tools (e.g., quantum chemical calculations) to predict intermediates and side reactions .
Q. What strategies can resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Methodological Answer:
- Data Triangulation:
- Controlled Degradation Studies: Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS to identify instability-related artifacts .
- Collaborative Validation: Share raw data with computational chemists to model conformational isomers or tautomeric forms .
Q. How can factorial design improve experimental efficiency in modifying the carboxylic acid moiety?
Methodical Approach:
-
Variables: Select factors like reagent stoichiometry (1.0–2.0 eq.), temperature (25–60°C), and solvent polarity (DMF vs. DCM) .
-
Design Matrix: Use a 2³ factorial design to assess main effects and interactions. For example:
Run Stoichiometry Temp (°C) Solvent Yield (%) 1 1.0 25 DCM 62 2 2.0 60 DMF 88 -
Response Surface Modeling (RSM): Optimize conditions using software like Minitab or Design-Expert to predict maximum yield regions .
Q. What computational tools are effective for elucidating the reaction mechanism of Boc-deprotection in acidic media?
Methodological Answer:
- Quantum Mechanics (QM): Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation sites and transition states during acidolysis .
- Molecular Dynamics (MD): Simulate solvation effects in trifluoroacetic acid (TFA)/water mixtures to assess Boc-group stability .
- Software Integration: Combine Gaussian for QM, LAMMPS for MD, and Python scripts for automated trajectory analysis .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points observed in synthesized batches?
Troubleshooting Framework:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
